N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide

Description

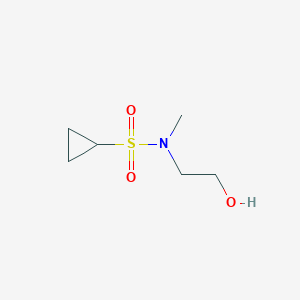

N-(2-Hydroxyethyl)-N-methylcyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring fused to a sulfonamide group, with a methyl and a 2-hydroxyethyl substituent on the nitrogen atom. The cyclopropane ring introduces steric constraints, which may influence conformational stability and interactions with biological targets .

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-7(4-5-8)11(9,10)6-2-3-6/h6,8H,2-5H2,1H3 |

InChI Key |

KBSOROVIVPLBDL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Procedure

-

Reactants :

-

Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0°C → room temperature (RT), 12–24 hours.

-

Workup: Extraction with DCM, washing with brine, drying (Na₂SO₄), and solvent evaporation.

-

-

Purification :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | Inferred |

| Purity | >98% (HPLC) | |

| Characterization | H NMR (CDCl₃): δ 2.65 (t, J=5.6 Hz, 2H, CH₂), 3.64 (t, J=5.6 Hz, 2H, OCH₂), 2.56 (m, 4H, N-CH₂), 1.78 (m, 4H, cyclopropane) |

Alkylation of N-Methylcyclopropanesulfonamide with 2-Bromoethanol

Reaction Scheme

Procedure

-

Reactants :

-

Conditions :

-

Solvent: DMF or acetonitrile.

-

Temperature: 60–80°C, 12–48 hours.

-

Workup: Quench with water, extract with ethyl acetate, dry (MgSO₄), and concentrate.

-

-

Purification :

Key Data

Reductive Amination of Cyclopropanesulfonamide with Glycolaldehyde

Reaction Scheme

Procedure

-

Reactants :

-

Cyclopropanesulfonamide (1.0 equiv).

-

Glycolaldehyde (1.5 equiv).

-

Reducing agent: Sodium cyanoborohydride (1.2 equiv).

-

Acid catalyst: Acetic acid (pH 4–5).

-

-

Conditions :

-

Solvent: Methanol or ethanol.

-

Temperature: RT, 24–48 hours.

-

Workup: Neutralize with NaHCO₃, extract with DCM, and concentrate.

-

-

Purification :

Key Data

One-Pot Synthesis from Cyclopropane Sulfonic Acid

Reaction Scheme

Procedure

-

Sulfonyl Chloride Formation :

-

Sulfonamide Formation :

-

Purification :

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, leading to the formation of N-(2-oxoethyl)-N-methylcyclopropanesulfonamide.

Reduction: The sulfonamide group can be reduced to a sulfinamide or a sulfide under specific conditions.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed:

Oxidation: N-(2-oxoethyl)-N-methylcyclopropanesulfonamide.

Reduction: N-(2-hydroxyethyl)-N-methylcyclopropanesulfinamide or N-(2-hydroxyethyl)-N-methylcyclopropanesulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the synthesis of complex molecules.

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for studying biological processes at the molecular level.

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the sulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropanesulfonamide moiety, which contributes to its biological activity. The compound's structure allows for interactions with various biological targets, primarily through the hydroxyethyl group capable of forming hydrogen bonds and the hydrophobic cyclopropane ring that can engage with protein pockets.

- Molecular Weight : Approximately 347.43 g/mol

- Functional Groups : Hydroxyethyl, sulfonamide

The biological activity of this compound is associated with its ability to interact with specific molecular targets in biological systems. These interactions may influence enzymatic pathways or receptor activities, making it a candidate for drug development in conditions requiring modulation of such pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes.

- Receptor Modulation : Potential to modulate receptor activities, influencing cellular responses.

In Vitro Studies

Several studies have evaluated the in vitro biological activities of this compound. These studies often focus on its binding affinity and efficacy against various targets.

- Binding Affinity Studies : Techniques such as molecular docking and co-crystallization have been employed to assess the compound's interaction with target proteins.

- Efficacy Testing : High-throughput screening methods have been utilized to evaluate the compound's effectiveness against specific enzymes related to diseases like Chagas disease.

| Study | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Cruzain (Trypanosoma cruzi) | 2 μM | Demonstrated trypanocidal activity | |

| α-Glucosidase | 3.9 μM | Inhibitory potential against carbohydrate metabolism |

Case Study 1: Antiparasitic Activity

A significant study highlighted the potential of this compound as an antiparasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited notable inhibition of cruzain, a crucial cysteine protease for the parasite's survival.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. The results indicated promising IC50 values, suggesting its potential use in managing diabetes by modulating carbohydrate absorption.

Pharmacological Profile

The pharmacological profile of this compound indicates a range of activities that could be beneficial in therapeutic applications:

- Antidiabetic Potential : Due to its inhibitory action on carbohydrate-digesting enzymes.

- Antiparasitic Applications : Particularly in treating Chagas disease through cruzain inhibition.

- Potential for Further Development : As a lead compound for synthesizing derivatives with enhanced efficacy or reduced toxicity.

Q & A

Q. What are the key considerations in synthesizing N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide to ensure high yield and purity?

Synthesis optimization requires careful selection of solvents (e.g., dimethylformamide), catalysts (e.g., palladium-based systems), and reaction conditions (temperature, pH). For example, the compound can be synthesized via methods analogous to GP-8, which involves bromination of the hydroxyethyl precursor under controlled conditions . Purification steps, such as column chromatography or recrystallization, are critical to isolate the product from byproducts. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate fidelity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and cyclopropane ring integrity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using software like ORTEP-III) provides unambiguous solid-state structural data, including bond angles and torsional strain in the cyclopropane moiety . High-performance liquid chromatography (HPLC) assesses purity, particularly for detecting hydrolytic degradation products .

Q. What are the common solvent systems and catalysts used in the functionalization of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions at the sulfonamide group. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for introducing aryl or heteroaryl substituents. Acidic or basic conditions must be tailored to avoid cyclopropane ring opening, which is sensitive to steric and electronic effects .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling the cyclopropane ring’s strain and electron density distribution. Basis sets like 6-311++G(d,p) are recommended for sulfur and oxygen atoms. Calculations can predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity, such as susceptibility to electrophilic attack at the sulfonamide group .

Q. What strategies are recommended for resolving contradictions in reported biological activities of cyclopropane-containing sulfonamides?

Comparative structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., furan vs. phenyl groups) can isolate critical pharmacophoric features. Dose-response assays under standardized conditions (e.g., fixed pH, temperature) reduce variability. Meta-analyses of enzymatic inhibition data should account for differences in assay protocols, such as ATP concentrations in kinase studies .

Q. How to design experiments to investigate the hydrolytic stability of the sulfonamide group in this compound under varying pH conditions?

Conduct accelerated stability studies at pH 1–13, monitoring degradation via HPLC-MS. Kinetic parameters (e.g., rate constants, activation energy) are derived from Arrhenius plots. Isotopic labeling (e.g., deuterated water) can track hydrolysis pathways. Computational modeling (MD simulations) predicts protonation states influencing sulfonamide cleavage .

Q. What methodological approaches are used to determine the three-dimensional conformation of this compound in solid-state studies?

Single-crystal X-ray diffraction with ORTEP-III visualization software resolves bond lengths and angles, particularly the cyclopropane ring’s geometry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds between sulfonamide and hydroxyethyl groups) that stabilize the crystal lattice .

Q. How to analyze the thermodynamic and kinetic parameters of cyclopropane ring-opening reactions in derivatives of this compound?

Differential scanning calorimetry (DSC) measures enthalpy changes during ring opening. Transition-state theory applied to kinetic data (obtained via NMR or IR monitoring) identifies activation barriers. Substituent effects are modeled using Hammett plots, correlating electronic parameters (σ) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.